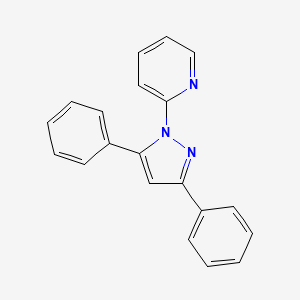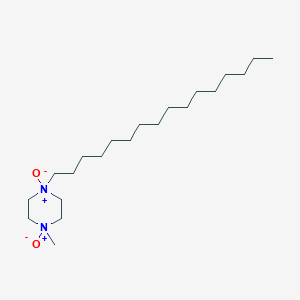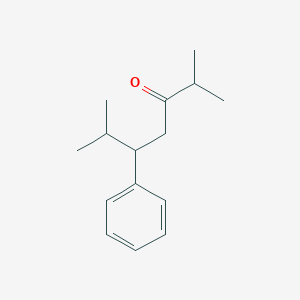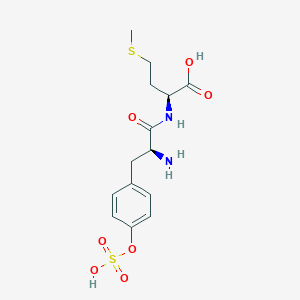
2-(Dimethylamino)ethyl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl diethylcarbamate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of carbamic acid and features both dimethylamino and diethylcarbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl diethylcarbamate typically involves the reaction of 2-(dimethylamino)ethanol with diethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Diethylcarbamoyl chloride→2-(Dimethylamino)ethyl diethylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
2-(Dimethylamino)ethyl diethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl acrylate
- Diethylcarbamazine
Uniqueness
2-(Dimethylamino)ethyl diethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, while 2-(Dimethylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds broader applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
76866-73-4 |
|---|---|
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(6-2)9(12)13-8-7-10(3)4/h5-8H2,1-4H3 |
InChIキー |
KDPYLQAAELTYTI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



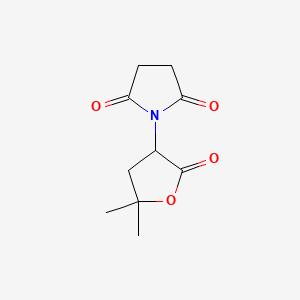

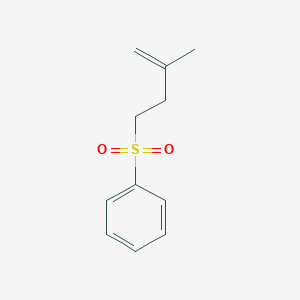
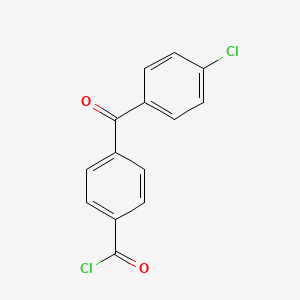
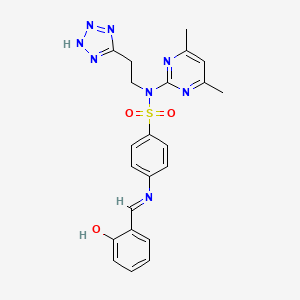
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

